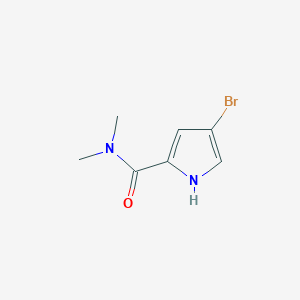

4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide is a chemical compound with the CAS Number: 1155126-81-0 . It has a molecular weight of 217.07 and is typically stored at room temperature . The compound is usually in powder form .

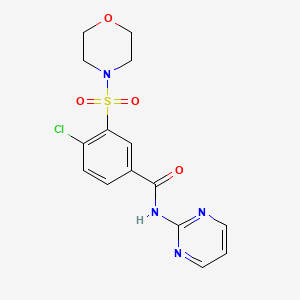

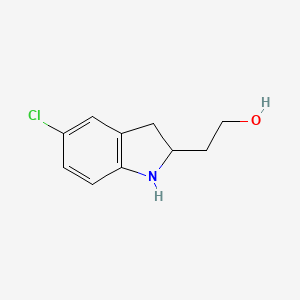

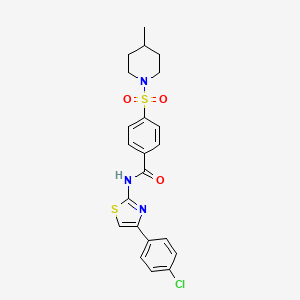

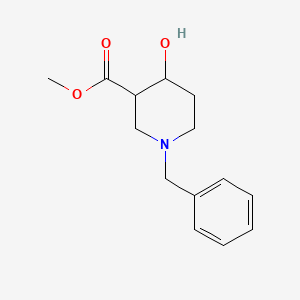

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9BrN2O/c1-10(2)7(11)6-3-5(8)4-9-6/h3-4,9H,1-2H3 . This indicates that the compound contains a pyrrole ring with a bromine atom at the 4th position and a carboxamide group at the 2nd position .Physical And Chemical Properties Analysis

This compound has a molecular weight of 217.07 . It is typically stored at room temperature and is usually in powder form .Scientific Research Applications

Lithiation and Synthesis of Pyrrole Derivatives

The dimer of 3-bromo-6-dimethylamino-1-azafulvene, closely related to 4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide, has been shown to function as a formal equivalent of 4-lithio- or 4,5-dilithiopyrrole-2-carboxaldehyde. This property makes it a progenitor of 4-mono- and 4,5-disubstituted pyrrole-2-carboxaldehydes, highlighting its potential in the efficacious synthesis of complex pyrrole structures (Muchowski & Hess, 1988).

Regioselective Bromination

A study on substrate-controlled regioselective bromination of pyrroles demonstrates the selective bromination of pyrrole-2-carboxamide substrates using tetrabutylammonium tribromide (TBABr3) to yield predominantly 5-brominated species. This research showcases the precision in functionalizing pyrrole derivatives for targeted synthetic applications (Gao et al., 2018).

Bromination in Bromoperoxidase-catalyzed Oxidations

The electrophilic aromatic bromination of ester-, cyano-, and carboxamide-substituted 1H-pyrroles has been achieved using a vanadate(V)-dependent bromoperoxidase in the presence of hydrogen peroxide and sodium bromide. This methodology facilitates the preparation of bromopyrroles under biomimetic conditions, contributing to the synthesis of marine natural products (Wischang & Hartung, 2011).

Asymmetric Annulation and Synthesis of Natural Products

A novel Pd-catalyzed asymmetric annulation between 5-bromopyrrole-2-carboxylate esters and vinyl aziridines has been developed, efficiently constructing pyrrolopiperazinones. This method serves as a key intermediate in the enantioselective syntheses of pyrrole alkaloid natural products, demonstrating the compound's utility in the synthesis of complex natural structures (Trost & Dong, 2007).

Cu-catalyzed Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

A green and simple Cu-catalyzed method has been reported for the efficient synthesis of pyrrolo[2,3-d]pyrimidine derivatives, utilizing bromopyrimidine as a key intermediate. This approach highlights the role of 4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide in facilitating the synthesis of heterocyclic compounds with potential biological activities (Wang et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Given the lack of specific information on 4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide, future research could focus on elucidating its synthesis methods, chemical reactions, mechanism of action, and potential applications. This compound could serve as a useful scaffold for the development of new drugs or other bioactive molecules .

properties

IUPAC Name |

4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-10(2)7(11)6-3-5(8)4-9-6/h3-4,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDITOGLZZEYRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CN1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2866993.png)

![N-cyclopentyl-6-(3-fluorophenyl)-2-(4-propionylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2866995.png)

![2-Chloro-N-[(4-methylmorpholin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2866996.png)

![2-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2866999.png)

![3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2867005.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide](/img/structure/B2867008.png)

![6-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2867009.png)